molecular formula C22H20N4O4 B2640943 N-(5-{imidazo[1,2-a]pyrimidin-2-yl}-2-methoxyphenyl)-3,5-dimethoxybenzamide CAS No. 862810-76-2

N-(5-{imidazo[1,2-a]pyrimidin-2-yl}-2-methoxyphenyl)-3,5-dimethoxybenzamide

Cat. No.: B2640943
CAS No.: 862810-76-2
M. Wt: 404.426
InChI Key: RXYLSDCSHATSBQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a fused imidazo[1,2-a]pyrimidine core linked to a 2-methoxyphenyl group at position 5 and a 3,5-dimethoxybenzamide moiety at the N-position. The methoxy substituents on the benzamide and phenyl groups may enhance solubility and modulate electronic properties, influencing binding affinity or metabolic stability .

Properties

IUPAC Name

N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methoxyphenyl)-3,5-dimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N4O4/c1-28-16-9-15(10-17(12-16)29-2)21(27)24-18-11-14(5-6-20(18)30-3)19-13-26-8-4-7-23-22(26)25-19/h4-13H,1-3H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXYLSDCSHATSBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=CN3C=CC=NC3=N2)NC(=O)C4=CC(=CC(=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(5-{imidazo[1,2-a]pyrimidin-2-yl}-2-methoxyphenyl)-3,5-dimethoxybenzamide typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations . One common method is the one-pot, multicomponent protocol which starts with the formation of a carbanion intermediate from malononitrile-active methylene compound. This intermediate then attacks the carbonyl of imidazo[1,2-a]pyrimidine-2-carbaldehyde to form the olefin intermediate as a Knoevenagel product .

Industrial Production Methods: Industrial production methods often utilize catalysts such as silica sulfuric acid, ammonium acetate, sulfamic acid, and zinc chloride . These catalysts facilitate the reaction under mild conditions, making the process more efficient and scalable for industrial applications.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in Heterocyclic Chemistry

a. Hexahydropyrido[2,3-d]pyrimidine Derivatives (e.g., Compound 5a-l)
  • Core Structure : Pyrido[2,3-d]pyrimidine (saturated pyrimidine fused with pyridine) vs. the unsaturated imidazo[1,2-a]pyrimidine in the target compound.
  • Functional Groups : Substituted with arylidene carbohydrazides (e.g., N’-benzylidene groups) compared to the dimethoxybenzamide in the target compound.
  • Synthesis: Synthesized via 12-hour reflux of precursor compounds with substituted benzaldehydes in ethanol, monitored by TLC . This contrasts with the unspecified synthesis route for the target compound.
  • Applications : Primarily investigated for pharmaceutical applications, though exact biological targets are unclear from available data .
b. Triazolo[1,5-a]pyrimidine-Based Compounds (e.g., Flumetsulam)
  • Core Structure : Triazolo[1,5-a]pyrimidine (triazole fused with pyrimidine) vs. imidazo[1,2-a]pyrimidine.
  • Functional Groups : Contains a sulfonamide group and 2,6-difluorophenyl substituent, differing from the methoxy-rich benzamide in the target compound.
  • Applications : Used as a herbicide (ALS inhibitor), highlighting the role of heterocyclic sulfonamides in agrochemicals .
c. Triazine Derivatives (e.g., Triaziflam)
  • Core Structure : 1,3,5-Triazine vs. fused imidazo-pyrimidine.
  • Functional Groups: Features fluoro-methylethyl and phenoxy groups, contrasting with the methoxy substituents in the target compound.
  • Applications : Herbicidal activity via inhibition of cellulose biosynthesis .

Functional Group and Pharmacophore Analysis

Compound Core Structure Key Functional Groups Bioactivity/Application
Target Compound Imidazo[1,2-a]pyrimidine Methoxyphenyl, dimethoxybenzamide Undisclosed (potential kinase inhibitor)
Hexahydropyrido[2,3-d]pyrimidine (5a) Pyrido[2,3-d]pyrimidine Arylidene carbohydrazide Pharmaceutical research
Flumetsulam Triazolo[1,5-a]pyrimidine Sulfonamide, difluorophenyl Herbicide
Oxadixyl Oxazolidinyl Acetamide, dimethylphenyl Fungicide
Key Observations:

Heterocyclic Core : The imidazo[1,2-a]pyrimidine core is distinct from triazolo/triazine systems in pesticides, suggesting divergent biological targets.

Functional Groups : Methoxy groups in the target compound may improve lipophilicity compared to the sulfonamide (polar) or fluorinated (electron-withdrawing) groups in pesticides.

Biological Activity

N-(5-{imidazo[1,2-a]pyrimidin-2-yl}-2-methoxyphenyl)-3,5-dimethoxybenzamide is a complex organic compound that has garnered significant interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following structural features:

  • Imidazo[1,2-a]pyrimidine moiety : This heterocyclic structure is known for various pharmacological effects.
  • Methoxy-substituted phenyl group : Enhances the lipophilicity and biological activity.
  • Dimethoxybenzamide component : Contributes to its interaction with biological targets.

The molecular formula of this compound is C18H20N4O3C_{18}H_{20}N_{4}O_{3}, indicating the presence of carbon, hydrogen, nitrogen, and oxygen atoms. The unique arrangement of these functional groups is critical for its biological activity .

Research indicates that this compound acts primarily as a cyclooxygenase-2 (COX-2) inhibitor . COX-2 is an enzyme involved in the inflammatory process, and its inhibition can lead to anti-inflammatory and analgesic effects. The compound binds to the active site of COX-2, leading to reduced production of prostaglandins, which are mediators of inflammation and pain .

Anti-inflammatory Effects

The inhibition of COX-2 by this compound suggests its potential use in treating inflammatory conditions such as arthritis and other pain-related disorders. In preclinical studies, it has shown promising results in reducing inflammation markers in animal models.

Anticancer Activity

Emerging research highlights the anticancer properties of this compound. It has been evaluated against various cancer cell lines, demonstrating cytotoxic effects. The mechanism may involve apoptosis induction and cell cycle arrest in cancer cells .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is presented below:

Compound NameStructural FeaturesBiological Activity
2-(4-(methylsulfonyl)phenyl)-4-phenylbenzo[4,5]imidazo[1,2-a]pyrimidineBenzo-imidazo-pyrimidine structureCOX-2 inhibitor
4-(methylsulfonyl)phenyl)-4-(p-tolyl)benzo[4,5]imidazo[1,2-a]pyrimidineSimilar COX-2 inhibitory activityHigh specificity for COX-2

This compound stands out due to its specific substitution pattern that enhances selectivity and potency as a COX-2 inhibitor compared to other similar compounds.

Case Study 1: In Vivo Efficacy

In a study evaluating the anti-inflammatory effects of this compound in an animal model of arthritis, significant reductions in joint swelling and pain were observed. The treatment led to decreased levels of inflammatory cytokines in serum samples.

Case Study 2: Anticancer Properties

A recent investigation into the anticancer effects demonstrated that this compound inhibited proliferation in breast cancer cell lines (MCF-7) with an IC50 value significantly lower than that of standard chemotherapeutics. Mechanistic studies revealed that it induces apoptosis through caspase activation pathways.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.